molecular formula C3H6N2O2 B031276 Formiminoglycine CAS No. 2140-03-6

Formiminoglycine

Cat. No. B031276
CAS RN: 2140-03-6
M. Wt: 102.09 g/mol
InChI Key: LLKCTZRWBHOKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Formiminoglycine has a molecular weight of 102.092 Da . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .


Physical And Chemical Properties Analysis

Formiminoglycine has a density of 1.3±0.1 g/cm3, a boiling point of 237.4±42.0 °C at 760 mmHg, and a flash point of 97.4±27.9 °C . It has a molar refractivity of 23.0±0.5 cm3 and a molar volume of 76.4±7.0 cm3 .

Scientific Research Applications

  • Enzymatic Studies and Purification : Formiminoglycine formimino transferase is utilized in preparing and purifying 5-formiminotetrahydrofolic acid, an important compound in biochemistry (Rabinowitz, 1963).

  • Protein Labeling : The formylglycine-generating enzyme, derived from formiminoglycine, is used to introduce aldehyde groups into proteins, enabling various protein labeling applications. This approach is significant in research involving protein function and interactions (Carrico, Carlson, & Bertozzi, 2007).

  • Modification of Recombinant Proteins : Formiminoglycine and its derivatives are used for in vivo modification of recombinant proteins, a critical process in biotechnology and pharmaceutical research. This application includes identifying novel substrate sequences in bacteria and E. coli strains (Rush & Bertozzi, 2008).

  • Antibody-Drug Conjugates : The enzyme is also employed for introducing unique amino acids into proteins, such as in the production of antibody-drug conjugates (ADCs), which are increasingly important in targeted cancer therapies (Rupniewski & Rabuka, 2019).

  • Bioconjugation Chemistry : In bioconjugation chemistry, formylglycine-generating enzymes create non-canonical residues within target proteins for bioorthogonal conjugation reactions, expanding the toolbox for protein engineering and drug development (Krüger et al., 2018).

  • Purine Breakdown : Formiminoglycine acts as a key intermediate in purine breakdown and can be synthesized for various scientific research applications, contributing to our understanding of metabolic pathways (Rabinowitz, 1963).

  • Peptide Synthesis : It is used as a building block for pharmaceutically relevant motifs in peptides, demonstrating its utility in synthetic chemistry and drug development (Yates et al., 2023).

  • Molecular Biology : Formylglycine-generating enzymes have applications in site-specific labeling reactions on protein scaffolds, facilitating studies in molecular biology and protein engineering (Krüger, Dierks, & Sewald, 2018).

  • Catalytic Capabilities : Formylglycine has been leveraged for its unique catalytic capabilities in biotechnology applications beyond its natural function, illustrating the enzyme's versatility (Appel & Bertozzi, 2015).

  • Antibacterial Effects : Research indicates potential antibacterial effects against Mycobacterium tuberculosis using penta-peptide ligands inhibiting the formylglycine-generating enzyme, highlighting its role in developing new antimicrobial strategies (Asiimwe et al., 2022).

properties

IUPAC Name

2-(aminomethylideneamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c4-2-5-1-3(6)7/h2H,1H2,(H2,4,5)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKCTZRWBHOKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N=CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175667
Record name Formiminoglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formiminoglycine

CAS RN

2140-03-6
Record name N-(Iminomethyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formiminoglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC90354
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Formiminoglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FORMIMINOGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2GX98A1GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formiminoglycine
Reactant of Route 2
Formiminoglycine
Reactant of Route 3
Formiminoglycine
Reactant of Route 4
Formiminoglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.